molecular formula C11H15N3 B069574 3-Isobutyl-5-aminobenzimidazole CAS No. 177843-43-5

3-Isobutyl-5-aminobenzimidazole

Cat. No.: B069574
CAS No.: 177843-43-5
M. Wt: 189.26 g/mol
InChI Key: SRHMJBFSZVNDEY-UHFFFAOYSA-N
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Description

3-Isobutyl-5-aminobenzimidazole is a chemically synthesized small molecule based on the privileged benzimidazole scaffold, which is known for its significant role in medicinal chemistry and drug discovery . The benzimidazole core is a bicyclic aromatic compound consisting of a benzene ring fused with an imidazole ring, which allows it to interact with diverse biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . This class of compounds has demonstrated a broad spectrum of bioactivities, including antiviral, antifungal, and notably, anticancer properties, making it a valuable template for developing new therapeutic agents . In particular, benzimidazole derivatives have shown promise in oncology research through mechanisms such as DNA interaction, topoisomerase inhibition, and modulation of key cellular pathways involved in cancer proliferation . The structural flexibility of the benzimidazole core, exemplified by the 5-amino and 3-isobutyl substitutions on this compound, permits the generation of diverse derivatives for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . Researchers can utilize this compound as a key intermediate or building block in diversity-oriented synthesis (DOS) to create more complex molecular architectures for high-throughput screening against various biological targets . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

177843-43-5

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-(2-methylpropyl)benzimidazol-5-amine

InChI

InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-4-3-9(12)5-11(10)14/h3-5,7-8H,6,12H2,1-2H3

InChI Key

SRHMJBFSZVNDEY-UHFFFAOYSA-N

SMILES

CC(C)CN1C=NC2=C1C=C(C=C2)N

Canonical SMILES

CC(C)CN1C=NC2=C1C=C(C=C2)N

Synonyms

1H-Benzimidazol-6-amine,1-(2-methylpropyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that benzimidazole derivatives, including 3-isobutyl-5-aminobenzimidazole, exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole compounds possess cytotoxicity against various cancer cell lines, such as PC-3 and HeLa, with IC50 values ranging from 0.096 to 0.63 μM . This suggests that this compound may similarly demonstrate potent anticancer effects.

Mechanism of Action

Benzimidazole derivatives often function as modulators of ion channels, particularly small-conductance calcium-activated potassium (SK) channels. These channels are crucial in regulating cellular excitability and neurotransmitter release in the central nervous system . The modulation of SK channels by compounds like this compound could lead to therapeutic applications in neurological disorders.

Antimicrobial Properties

Antitubercular Activity

Recent studies have highlighted the potential of benzimidazole derivatives as effective agents against Mycobacterium tuberculosis. For example, certain compounds have shown minimum inhibitory concentration (MIC) values as low as 0.19 μM against resistant strains of M. tuberculosis . This positions this compound as a candidate for further investigation in the development of new antitubercular therapies.

Material Science Applications

Chemosensing and Fluorescence

Benzimidazoles are increasingly utilized in material science for their chemosensing capabilities and fluorescence properties. The unique electronic structure of compounds like this compound allows them to be employed in sensors for detecting various analytes due to their ability to undergo fluorescence changes upon interaction with specific substances .

Polymer Synthesis

Additionally, benzimidazoles serve as important intermediates in the synthesis of polymers and dyes. The incorporation of this compound into polymer matrices could enhance the material's properties, making it suitable for applications in coatings and packaging .

Case Studies and Research Findings

Study Focus Findings
Wang et al. (2023)Anticancer ActivityDemonstrated significant cytotoxicity of benzimidazoles against multiple cancer cell lines with IC50 values indicating high potency .
Bahrami et al. (2022)Antitubercular ActivityIdentified several benzimidazole derivatives with MIC values below 1 μg/mL against M. tuberculosis, suggesting a promising avenue for drug development .
Naeimi & Alishahi (2021)Material ScienceDeveloped protocols utilizing benzimidazoles in nanomaterials for enhanced catalytic activity in organic reactions .

Comparison with Similar Compounds

Benzimidazoles with Amino Substituents

  • 5-Amino-2-(4-aminophenyl)benzimidazole (): This derivative features dual amino groups at the 5-position of the benzimidazole and the para-position of a phenyl ring.
  • 2-(3-Aminophenyl)-5-aminobenzimidazole (): Substitution at the 2-position with a meta-aminophenyl group introduces steric and electronic differences. The meta-amino group may alter hydrogen-bonding interactions, while the phenyl ring increases molecular weight (MW = 236.27 g/mol vs.

Hybrid Benzimidazole-Heterocycle Derivatives

  • Aryl Thiazole-Triazole Benzimidazoles (): Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporate thiazole and triazole moieties. These hybrids exhibit higher complexity (MW > 500 g/mol) and distinct electronic profiles due to bromine’s electronegativity, which may enhance target affinity but reduce solubility compared to 3-isobutyl-5-aminobenzimidazole .
  • Isoxazolyl Benzimidazoles (): Synthesized via cyclo-condensation with N-methyl-o-phenylenediamine, these hybrids (e.g., β-(5-methyl-3-isoxazolylamido)-benzoic acid derivatives) combine benzimidazole’s rigidity with isoxazole’s metabolic stability.

Substituent-Driven Variations

  • Chloro and Formyl Derivatives (): 2-Butyl-5-chloro-4-formylimidazole derivatives (e.g., compound 1) prioritize electrophilic substituents. The chloro group increases lipophilicity (ClogP ≈ 3.5 vs. 2.8 for this compound), while the formyl group offers a reactive site for further functionalization .
  • Nitro and Sulfonamide Derivatives (): 3-Amino-5-nitrobenzisothiazole () and sulfasomizole () highlight nitro and sulfonamide groups, respectively.

Key Data Table

Compound Substituents MW (g/mol) ClogP Synthesis Method Key Features
This compound 3-isobutyl, 5-NH₂ 215.28 2.8 Parallel solution-phase Balanced lipophilicity, drug-like
5-Amino-2-(4-aminophenyl)benzimidazole 2-(4-NH₂Ph), 5-NH₂ 236.27 2.1 Phthalic anhydride condensation Enhanced π-π stacking
9c () Bromophenyl-thiazole-triazole 589.41 4.2 Cu-catalyzed click chemistry High target affinity, low solubility
2-Butyl-5-chloroimidazole () 2-butyl, 5-Cl, 4-formyl 242.72 3.5 Condensation with hydrazides Electrophilic reactivity

Q & A

Basic: What are the common synthetic routes for 3-Isobutyl-5-aminobenzimidazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization of o-phenylenediamine derivatives with isobutyl-substituted carbonyl intermediates. For example, describes a multi-step protocol using phenoxymethyl-triazole-thiazole hybrids, where intermediates like 2-(4-aminophenyl)-1H-benzimidazole are synthesized via condensation of substituted benzaldehydes with o-phenylenediamine under acidic conditions (e.g., HCl/EtOH) . Yield optimization requires careful control of solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Na2S2O4 for nitro-group reduction). Parallel purification via column chromatography (silica gel, CH2Cl2/MeOH) is critical to isolate the aminobenzimidazole core .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:
1H/13C NMR and IR are foundational. For example, reports δH 7.8–8.2 ppm (aromatic protons) and δC 150–160 ppm (imidazole carbons) as diagnostic signals. IR stretches at ~3400 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) confirm the benzimidazole scaffold . Advanced characterization employs HRMS (e.g., [M+H]+ m/z calculated vs. observed discrepancies ≤2 ppm) and elemental analysis (C, H, N within ±0.4% of theoretical values) to verify purity .

Advanced: How can computational methods guide the design of this compound derivatives for biological activity?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins. highlights 9c (a triazole-benzimidazole hybrid) as a potent inhibitor due to hydrogen bonding with active-site residues (e.g., Glu276 in α-glucosidase). Electrostatic potential maps and DFT calculations (B3LYP/6-31G*) optimize substituent placement for enhanced π-π stacking or hydrophobic interactions . Contradictions between in silico predictions and experimental IC50 values may arise from solvation effects, requiring free-energy perturbation (FEP) analysis to resolve .

Advanced: How to resolve contradictions in spectral data for isobutyl-substituted benzimidazoles?

Methodological Answer:
Contradictions often stem from tautomerism (e.g., 1H vs. 3H tautomers) or solvent-dependent shifts. For example, notes that 11 and 12 (imidazole-carbaldehyde derivatives) show variable 13C NMR signals in DMSO-d6 vs. CDCl3 due to hydrogen bonding. To address this:

  • Use DEPT-135 to distinguish CH2/CH3 groups.
  • Compare experimental vs. computed NMR (GIAO method) via Gaussian.
  • Employ 2D NMR (COSY, HSQC) to assign overlapping proton environments .

Advanced: What strategies mitigate byproduct formation during the alkylation of 5-aminobenzimidazole cores?

Methodological Answer:
Byproducts like N7-alkylated isomers (vs. desired N1-alkylation) are common. recommends:

  • Steric directing groups (e.g., bulky isobutyl at C3) to favor N1 selectivity.
  • Low-temperature alkylation (–78°C, n-BuLi/THF) to suppress side reactions .
  • Monitoring via TLC (Rf differences of 0.1–0.3 in ethyl acetate/hexane) and quenching intermediates with NH4Cl .

Advanced: How do electronic effects of substituents modulate the reactivity of this compound?

Methodological Answer:
Electron-withdrawing groups (e.g., –NO2 at C5) decrease nucleophilicity at N1, while electron-donating groups (e.g., –OCH3) enhance it. Hammett σ values correlate with reaction rates in SNAr substitutions. For instance, shows that 5-chloro-2-aminobenzothiazole reacts 3x faster with aryl halides than its methoxy analogue. DFT-based Fukui indices identify nucleophilic hotspots (e.g., C2 in benzimidazole) for regioselective functionalization .

Basic: What are the stability challenges for this compound under storage?

Methodological Answer:
The compound is hygroscopic and prone to oxidative degradation. Stability studies (25°C/60% RH) recommend:

  • Storage in amber vials under N2.
  • Lyophilization for long-term preservation.
  • HPLC monitoring (C18 column, 0.1% TFA in H2O/MeCN) to detect degradation peaks at 254 nm .

Advanced: How to validate biological activity while accounting for impurities in synthesized derivatives?

Methodological Answer:

  • Use LC-MS purity thresholds (>95%) and spiking experiments with known impurities (e.g., unreacted o-phenylenediamine) to confirm activity is not artifact-driven.
  • Dose-response curves (e.g., IC50 for enzyme inhibition) must show consistency across batches. reports ±5% variability in 9a–9e IC50 values after repurification .

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